(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of enenitriles. This compound features a pyrrole ring substituted with benzyl and dimethyl groups, a fluorophenyl group, and a nitrile group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the condensation of a substituted pyrrole with a fluorophenyl acetonitrile under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts or alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary amines
Substitution: Introduction of various substituents on the fluorophenyl ring
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can investigate its potential as an inhibitor or activator of specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to interact with biological targets in a specific manner, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-phenylprop-2-enenitrile
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile
- (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-chlorophenyl)prop-2-enenitrile
Uniqueness
The presence of the fluorophenyl group in (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2/c1-16-11-20(12-21(14-24)19-9-6-10-22(23)13-19)17(2)25(16)15-18-7-4-3-5-8-18/h3-13H,15H2,1-2H3/b21-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJFGOIOFGFNL-MTJSOVHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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